molecular formula C5H5Cl2N3 B14847704 5-Chloro-3-(chloromethyl)pyrazin-2-amine

5-Chloro-3-(chloromethyl)pyrazin-2-amine

Cat. No.: B14847704
M. Wt: 178.02 g/mol
InChI Key: VWXSTWUVEWUSJX-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)pyrazin-2-amine (CAS 1393541-30-4) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C 5 H 5 Cl 2 N 3 and a molecular weight of 178.02 g/mol, this compound is characterized by its dual functional groups, which make it a valuable and versatile building block in synthetic chemistry . The presence of both a chloro and a chloromethyl group on the pyrazine ring offers distinct sites for further chemical elaboration, such as nucleophilic substitution and cross-coupling reactions. This compound is part of the pyrazine family, a class of aromatic heterocycles known for their significance in pharmaceutical and agrochemical research . While specific biological data for this exact molecule is limited in the public domain, closely related triazolopyrazine scaffolds have demonstrated notable antimalarial activity in recent scientific investigations, being explored as potential inhibitors of Plasmodium falciparum ATP4ase (PfATP4) . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for various applications, including medicinal chemistry and material science. Please be advised: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. All safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C5H5Cl2N3

Molecular Weight

178.02 g/mol

IUPAC Name

5-chloro-3-(chloromethyl)pyrazin-2-amine

InChI

InChI=1S/C5H5Cl2N3/c6-1-3-5(8)9-2-4(7)10-3/h2H,1H2,(H2,8,9)

InChI Key

VWXSTWUVEWUSJX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chloromethyl)pyrazin-2-amine typically involves the chlorination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination .

Industrial Production Methods

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chloromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

5-Chloro-3-(chloromethyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chloromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The chloromethyl group in the target compound increases electrophilicity compared to methyl (3-Chloro-5-methylpyrazin-2-amine) or trifluoromethyl (3-Chloro-5-CF3 analog) groups, enabling efficient alkylation or cross-coupling reactions . Halogen Position: Dichloro-substituted analogs (e.g., 2-Amino-3,6-dichloropyrazine) exhibit stronger halogen bonding, relevant in crystal engineering .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group in 3-Chloro-5-CF3-pyrazin-2-amine significantly increases logP compared to the chloromethyl variant, enhancing membrane permeability .

Synthetic Routes :

  • Chloromethyl Introduction : Similar to , the chloromethyl group may be introduced via thionyl chloride-mediated chlorination of hydroxymethyl precursors. This contrasts with NCS (N-chlorosuccinimide) used for direct chlorination in other pyrazines .
  • Trifluoromethylation : 3-Chloro-5-CF3-pyrazin-2-amine likely requires specialized fluorination reagents, increasing synthesis complexity .

Applications: Pharmaceutical Intermediates: 3-Chloro-5-methylpyrazin-2-amine is utilized in drug synthesis due to its stability and ease of functionalization . Agrochemicals: The trifluoromethyl analog’s lipophilicity makes it suitable for pesticide development . Coordination Polymers: Dichloro-substituted pyrazines (e.g., 2-Amino-3,6-dichloropyrazine) form hydrogen and halogen-bonded networks, useful in material science .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-3-(chloromethyl)pyrazin-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, starting with 5-chloro-3-bromopyrazin-2-amine, the bromo group can be replaced with a chloromethyl group using chloromethylation agents (e.g., chloromethyl methyl ether under controlled conditions). Reaction optimization should focus on temperature (40–60°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for coupling reactions). Purification typically involves column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure to confirm the chloromethyl group's position and intermolecular interactions (e.g., hydrogen bonding or Cl⋯Cl contacts observed in similar pyrazine derivatives) .
  • NMR/FTIR : Use 1^1H/13^13C NMR to verify substitution patterns and FTIR to identify N–H stretching (3200–3400 cm1^{-1}) and C–Cl vibrations (550–750 cm1^{-1}).
  • Mass spectrometry : Confirm molecular weight (C5_5H5_5Cl2_2N3_3; theoretical MW: 192.02 g/mol) and fragmentation patterns.

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Reactivity : The chloromethyl group is prone to hydrolysis or nucleophilic substitution. Store in anhydrous conditions (e.g., under nitrogen) and refrigerated (2–8°C) to prevent degradation .
  • Decomposition products : Monitor via HPLC under accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Likely byproducts include hydroxyl-methyl derivatives or dimerization products .

Q. What safety protocols are critical for laboratory handling?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile chloromethyl byproducts, which are suspected carcinogens (similar to bis(chloromethyl) ether hazards) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid metal catalysts if using chloromethyl ethers due to corrosion risks .

Advanced Research Questions

Q. How can this compound serve as a building block in kinase inhibitor development, such as ATR inhibitors?

  • Methodological Answer :

  • Rational design : The pyrazine core is a common scaffold in kinase inhibitors (e.g., VX-970/M6620, an ATR inhibitor). Replace the 3-(chloromethyl) group with pharmacophores (e.g., sulfonylphenyl or isoxazole) via Suzuki-Miyaura coupling to enhance target binding .
  • SAR studies : Test substitutions at the chloromethyl position to balance potency and solubility. Use computational docking (e.g., AutoDock Vina) to predict interactions with the ATR kinase ATP-binding pocket .

Q. What strategies mitigate contradictions in reported reactivity data for chloromethyl-substituted pyrazines?

  • Methodological Answer :

  • Controlled experiments : Compare reactivity under inert (argon) vs. ambient conditions to isolate environmental effects (e.g., moisture or oxygen).
  • Kinetic studies : Use stopped-flow NMR to track reaction rates of chloromethyl group substitution with nucleophiles (e.g., amines or thiols). Discrepancies in literature may arise from solvent polarity or counterion effects .

Q. How can computational modeling predict the compound’s intermolecular interactions in solid-state formulations?

  • Methodological Answer :

  • DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to model hydrogen bonds (N–H⋯N) and halogen interactions (Cl⋯Cl). Compare with X-ray data from analogous compounds (e.g., 3-chloropyridin-2-amine’s dimeric structures) .
  • Hirshfeld surface analysis : Visualize packing motifs and quantify interaction contributions (e.g., π-stacking vs. hydrogen bonding) to guide crystallization solvents .

Q. What analytical methods resolve discrepancies in purity assessments across synthetic batches?

  • Methodological Answer :

  • Orthogonal techniques : Combine HPLC (C18 column, acetonitrile/water + 0.1% TFA) with LC-MS to detect trace impurities (e.g., dechlorinated byproducts).
  • Quantitative 1^1H NMR : Use 1,3,5-trimethoxybenzene as an internal standard for absolute purity determination, reducing variability from UV-based methods .

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